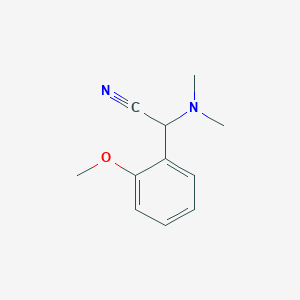

(Dimethylamino)(2-methoxyphenyl)acetonitrile

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis

(Dimethylamino)(2-methoxyphenyl)acetonitrile can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Catalyst in Chemical Reactions

Using trisaminocyclopropenium C7 as a catalyst, (Dimethylamino)(2-methoxyphenyl)acetonitrile was used to attack the benzyl C-H bond of 75, giving corresponding acetamide 76 following irradiation with a compact fluorescent light (CFL) and a 2.2 V current . The yields of the desired products range from 36–88% .

Thermo-pH Responsive Polymers

To achieve functional polymer with thermo-pH responsivity, (Dimethylamino)(2-methoxyphenyl)acetonitrile has been used as a monomer . The effect of hydrophilic/hydrophobic groups based on the new monomers on the phase separation and the lower critical solution temperature of N-isopropylacrylamide has been investigated .

Renewable Material

One of the monomers is based on vanillin as a renewable material of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl acrylate (DMAMVA) . This shows the potential of (Dimethylamino)(2-methoxyphenyl)acetonitrile in the development of sustainable and renewable materials.

Photophysical Effects

The synthesized oligo[4-(methoxyphenyl) acetonitrile] (OMPA) was chemically modified by Knoevenagel condensation of OMPA with dimethylformamide dimethyl acetal (DMF-DMA) . This shows the potential of (Dimethylamino)(2-methoxyphenyl)acetonitrile in the study of photophysical effects.

Preparation of Hydrogel for Targeting Biomolecules

This study will be progressed in the future as the preparation of post-polymerization and formation of hydrogel for targeting biomolecules and their responsivity to both temperature and pH .

Safety and Hazards

“Dimethylaminoacetonitrile”, a related compound, is known to be poisonous by ingestion, skin contact, and ocular routes. It is moderately toxic by inhalation, a skin and eye irritant, and a dangerous fire hazard when exposed to heat or flame. When heated to decomposition, it emits toxic fumes of NOx and CN- .

Propiedades

IUPAC Name |

2-(dimethylamino)-2-(2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2)10(8-12)9-6-4-5-7-11(9)14-3/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECARRVGJAKPSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C#N)C1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dimethylamino)(2-methoxyphenyl)acetonitrile | |

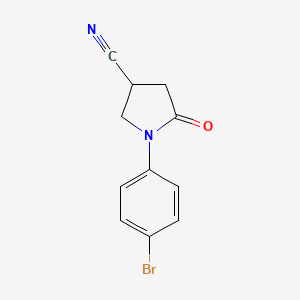

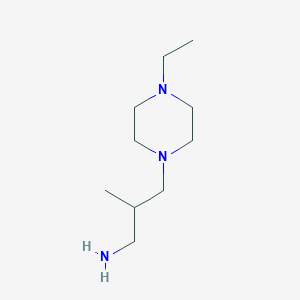

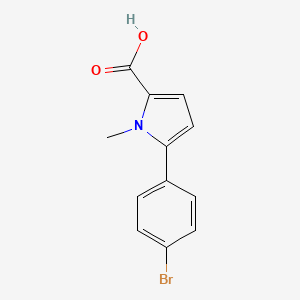

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Methylbutyl)piperidin-4-yl]methanamine](/img/structure/B3200197.png)

![[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200258.png)